1-Methyl-7-nitrobenzotriazole

Description

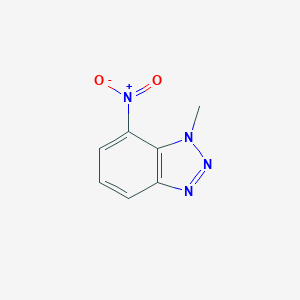

Structure

2D Structure

3D Structure

Properties

CAS No. |

14209-07-5 |

|---|---|

Molecular Formula |

C7H6N4O2 |

Molecular Weight |

178.15 g/mol |

IUPAC Name |

1-methyl-7-nitrobenzotriazole |

InChI |

InChI=1S/C7H6N4O2/c1-10-7-5(8-9-10)3-2-4-6(7)11(12)13/h2-4H,1H3 |

InChI Key |

XCAKJJBLSHSJNZ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=CC=C2[N+](=O)[O-])N=N1 |

Canonical SMILES |

CN1C2=C(C=CC=C2[N+](=O)[O-])N=N1 |

Synonyms |

1-Methyl-7-nitro-1H-benzotriazole |

Origin of Product |

United States |

Advanced Spectroscopic Techniques for Structural and Conformational Elucidation of 1 Methyl 7 Nitrobenzotriazole Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-methyl-7-nitrobenzotriazole analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Multinuclide NMR Analysis (¹H, ¹³C, ¹⁵N) for Positional Assignment

The structural elucidation of nitrobenzotriazole derivatives is significantly aided by multinuclear NMR analysis, which examines the chemical environments of hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei. researchgate.netresearchgate.net The synthesis of this compound can be achieved through the reaction of nitrous acid on 2-amino-6-nitro-N-methylaniline. researchgate.netresearchgate.net The precise assignment of the nitro group and methyl group positions is crucial and can be definitively established using NMR data.

¹H NMR spectroscopy provides information on the chemical shifts and coupling constants of the protons in the molecule. For instance, in related nitroaromatic compounds, proton signals can be assigned based on their multiplicity and coupling patterns. rsc.orgchemicalbook.comchemicalbook.com ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom. The carbon atom attached to the nitro group often exhibits a signal at a characteristic downfield shift. nih.gov Due to quadrupolar broadening, the signal for the carbon atom attached to a nitro group can sometimes be poorly visible in the spectrum. researchgate.net

¹⁵N NMR spectroscopy is particularly valuable for directly probing the nitrogen atoms of the triazole ring and the nitro group. The chemical shifts of the nitrogen nuclei are highly sensitive to their electronic environment, providing clear evidence for the position of the nitro substituent. researchgate.netnih.gov Theoretical calculations, such as those using the GIAO approximation, can be used to support the experimental NMR data and confirm the assigned structure. researchgate.net

Table 1: Representative NMR Data for Nitrobenzotriazole Analogues

This table is illustrative and compiles typical chemical shift ranges observed for analogous compounds. Precise values for this compound would require specific experimental data.

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 9.0 | The exact shifts and coupling constants depend on the substitution pattern. |

| ¹H (N-Methyl) | ~4.0 | Characteristic signal for the methyl group attached to a nitrogen atom. |

| ¹³C (Aromatic) | 110 - 150 | Carbons attached to the nitro group are typically shifted further downfield. |

| ¹³C (N-Methyl) | ~30 - 40 | Typical range for an N-methyl carbon. |

| ¹⁵N (Nitro Group) | -20 to +20 | Relative to a standard like nitromethane. |

| ¹⁵N (Triazole Ring) | -150 to -50 | The shifts are sensitive to the position of the methyl group and other substituents. |

Two-Dimensional NMR Methodologies for Connectivity and Stereochemical Analysis (e.g., HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity and spatial relationships between atoms within the molecule.

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique for determining long-range (typically 2-3 bond) correlations between heteronuclei, such as ¹H and ¹³C. researchgate.net In the context of this compound, an HMBC experiment would show correlations between the N-methyl protons and the carbon atoms of the triazole ring, confirming the position of methylation. researchgate.netresearchgate.net It can also help to unambiguously assign the carbon signals of the benzene (B151609) ring by correlating them to the aromatic protons. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close to each other in space, even if they are not directly connected through chemical bonds. mdpi.com For this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the N-methyl group and the proton at position 7 of the benzotriazole (B28993) ring, providing definitive proof of the 1,7-substitution pattern. researchgate.netmdpi.com This technique is crucial for differentiating between possible isomers, such as 1-methyl-4-nitrobenzotriazole (B14171833) and this compound. mdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is characteristic of its structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. spectroscopyonline.com The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum would be dominated by characteristic absorptions for the nitro group (NO₂) and the aromatic ring system. researchgate.netwpmucdn.com

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. bruker.com It relies on the inelastic scattering of monochromatic light from a laser source. bruker.compageplace.de While some vibrational modes may be weak or inactive in FT-IR, they can be strong and easily observable in Raman spectroscopy, and vice versa.

For this compound, the symmetric stretching vibration of the nitro group is typically a very strong band in the Raman spectrum. spectroscopyonline.com The vibrations of the benzotriazole ring system would also produce a series of characteristic bands. spectroscopyonline.com Raman spectroscopy is particularly useful for studying the skeletal vibrations of the molecule, providing detailed information about the connectivity and conformation of the fused ring system. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

Electronic Absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edumt.com The part of the molecule responsible for light absorption is known as the chromophore. In this compound, the chromophore is the entire nitro-substituted benzotriazole system.

The UV-Vis spectrum of a closely related compound, 6-chloro-1-methyl-7-nitrobenzotriazole, shows absorption maxima between 270-280 nm and another peak between 240-250 nm. clockss.org The presence of the nitro group, a strong electron-withdrawing group, in conjunction with the aromatic benzotriazole ring system, gives rise to characteristic π → π* and n → π* electronic transitions. up.ac.za The position and intensity of the absorption bands (λmax) are sensitive to the substitution pattern and the solvent used for the analysis. up.ac.za This technique is useful for confirming the presence of the conjugated nitroaromatic system. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Methyl-4-nitrobenzotriazole |

| 2-amino-6-nitro-N-methylaniline |

| 6-chloro-1-methyl-7-nitrobenzotriazole |

Computational Chemistry and Quantum Mechanical Insights into 1 Methyl 7 Nitrobenzotriazole Reactivity and Structure

Quantum Chemical Methodologies Applied to Nitrobenzotriazoles

A variety of quantum chemical methods are employed to model nitrobenzotriazoles, ranging from computationally efficient Density Functional Theory (DFT) to highly accurate but demanding post-Hartree-Fock methods. The choice of method depends on the desired balance between accuracy and computational cost, with higher-level calculations often serving as a benchmark for more routine analyses.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its ability to provide accurate results for molecular properties and reactivity predictions at a manageable computational expense. nih.govnih.govnanobioletters.com Functionals like B3LYP are widely used for their proven accuracy in predicting molecular structures and thermochemical properties. nih.gov DFT calculations are instrumental in optimizing the molecular geometry of nitrobenzotriazoles and their derivatives to find the most stable conformations. nanobioletters.comscielo.org.mx

These calculations are used to determine a range of properties including:

Spectroscopic Properties: Predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N) to aid in structure elucidation. acs.org

Electronic Properties: Calculating electronic characteristics that govern reactivity. nih.gov

Thermodynamic Properties: Estimating thermodynamic parameters of the molecules. nanobioletters.com

DFT is also pivotal in studying reaction mechanisms and predicting the regioselectivity of chemical reactions, such as the nitration of benzotriazole (B28993) derivatives. researchgate.net By comparing the energies of possible intermediates and products, researchers can explain why certain isomers are preferentially formed.

Ab Initio and High-Level Post-Hartree-Fock Approaches (e.g., Coupled Cluster Methods for Benchmark Studies)

Ab initio methods, Latin for "from the beginning," solve the electronic Schrödinger equation using only fundamental physical constants, without empirical parameters. researchgate.net The simplest ab initio method is the Hartree-Fock (HF) approach. More sophisticated and accurate methods, known as post-Hartree-Fock methods, build upon the HF foundation to better account for electron correlation.

Among the most reliable of these are Coupled Cluster (CC) methods, particularly Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). nih.govvu.nlarxiv.org Regarded as the "gold standard" in quantum chemistry, CCSD(T) provides highly accurate energies and properties. arxiv.org Due to their high computational cost, these methods are often impractical for large molecules but are invaluable for providing "benchmark" quality data on smaller systems. vu.nlarxiv.org These high-accuracy results can then be used to validate and calibrate more computationally efficient methods like DFT. nih.gov For instance, studies on benzotriazoles have utilized Møller-Plesset perturbation theory (MP2), another post-Hartree-Fock method, to investigate tautomeric stability and reactivity indices. researchgate.net

Elucidation of Electronic Structure and Reactivity Descriptors

Understanding the electronic landscape of a molecule is key to predicting its chemical behavior. Computational methods provide powerful tools to visualize and quantify this landscape through various descriptors.

Frontier Molecular Orbital (FMO) Theory and Electron Density Distribution (HOMO/LUMO Energy, Frontier Electron Density)

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as the electron acceptor (electrophile). youtube.comlibretexts.org

Key insights from FMO analysis include:

Reactivity Prediction: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A smaller gap generally implies higher reactivity. scielo.org.mx

Site Selectivity: The spatial distribution of these orbitals, or the frontier electron density (FED), indicates the likely sites of reaction. For electrophilic attacks, the reaction is predicted to occur at atoms where the HOMO has the largest electron density. youtube.com This principle has been successfully applied to explain the regioselectivity of nitration in methylbenzotriazoles, correctly predicting substitution at the 4- and 7-positions. researchgate.net

Substituent Effects: The energies of the HOMO and LUMO are sensitive to substituents. Electron-donating groups tend to raise the HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups like the nitro group (-NO₂) lower both HOMO and LUMO energies. taylorandfrancis.com

The table below illustrates typical quantum chemical parameters derived from FMO analysis for a generic nitro-triazole derivative, showcasing how these values correlate with chemical reactivity.

| Parameter | Value (eV) | Implication |

| EHOMO | -6.42 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.61 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.81 | Indicates molecular stability and reactivity |

| Hardness (η) | 2.91 | Resistance to change in electron distribution |

| Softness (σ) | 0.34 | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 3.51 | Power to attract electrons |

| Data is illustrative, based on findings for a furanopyrimidine derivative, to demonstrate the application of these concepts. scielo.org.mx |

Analysis of Charge Distribution and Electrostatic Potential

The distribution of electron density within a molecule creates regions that are electron-rich (negative) and electron-poor (positive). This distribution can be quantified through atomic charge calculations and visualized using a Molecular Electrostatic Potential (MEP) map. nanobioletters.com

The MEP is a valuable tool for predicting intermolecular interactions and the sites of chemical reactions. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, typically using a color scale where red indicates regions of most negative potential (prone to electrophilic attack) and blue indicates regions of most positive potential (prone to nucleophilic attack). nih.govresearchgate.net For example, in nitrones, analysis of the MEP can reveal the electron distribution in the N-O group, which can be contrary to simplified assumptions. nih.govrsc.org This detailed charge analysis helps in understanding the dipolar nature of molecules and their interactions. researchgate.net

Theoretical Mechanistic Investigations of Reactions Involving Nitrobenzotriazoles

Computational chemistry provides a powerful platform for investigating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a reaction pathway can be constructed.

A prominent example is the theoretical study of the electrophilic nitration of 1-methylbenzotriazole (B83409). researchgate.net Experimental results show that nitration with a mixture of nitric and sulfuric acids yields 1-methyl-4-nitrobenzotriazole (B14171833) and 1-methyl-7-nitrobenzotriazole. researchgate.net Quantum chemical calculations have been used to explain this outcome. The studies investigate the reaction on both the neutral 1-methylbenzotriazole molecule and its protonated form, which is relevant in the strongly acidic reaction medium. By calculating the total energies of the possible nitrated products and analyzing the frontier electron density of the HOMO, researchers have confirmed that the 4- and 7-positions are indeed the most favorable sites for electrophilic attack. researchgate.net These theoretical models provide a detailed rationale for the observed experimental regioselectivity, highlighting the importance of considering the protonated state of the substrate in the reaction mechanism. researchgate.netacs.org

The table below summarizes the experimentally observed and theoretically supported products of the nitration of methylbenzotriazole isomers. researchgate.net

| Starting Compound | Product(s) |

| 1-Methylbenzotriazole | 1-Methyl-4-nitrobenzotriazole, this compound |

| 2-Methylbenzotriazole | 2-Methyl-4-nitrobenzotriazole, 2-Methyl-5-nitrobenzotriazole (B8270002) |

| This table is based on established experimental outcomes which are rationalized by theoretical models. researchgate.net |

Computational Modeling of Nitration Pathways and Transition States

Computational chemistry provides significant insights into the electrophilic substitution reactions of benzotriazoles, particularly nitration. Theoretical studies focusing on the benzotriazole scaffold have been instrumental in predicting the regioselectivity of this reaction. Quantum mechanical calculations, such as those employing Møller-Plesset perturbation theory (MP2/cc-pVDZ), have been used to evaluate the atomic reactivity indices for electrophilic reactions. researchgate.net These calculations often assess the electron density of the highest occupied molecular orbital (HOMO) to determine the most probable sites for electrophilic attack. researchgate.net

For the parent benzotriazole ring system, both computational models and experimental data confirm that nitration preferentially occurs at the 4- and 7-positions of the benzene (B151609) ring. researchgate.net This is consistent with the electronic properties of the heterocyclic system. The presence of a methyl group at the N1 position, as in 1-methylbenzotriazole, influences the electronic distribution but generally maintains the reactivity pattern of the fused benzene ring. Experimental synthesis has confirmed this preference; for example, the nitration of 5-chloro-1-methylbenzotriazole yields a mixture of products including 6-chloro-1-methyl-7-nitrobenzotriazole, demonstrating the accessibility of the 7-position to nitration. researchgate.net

While specific transition state models for the nitration of 1-methylbenzotriazole to this compound are not extensively detailed in the literature, the general principles of electrophilic aromatic substitution apply. science.gov The reaction pathway involves the formation of a sigma complex (a Wheland intermediate), and the stability of this intermediate determines the reaction's regioselectivity. Computational models for related benzazoles have shown that the formation of products is often governed by these pathways. ethernet.edu.et The consistent outcome of nitration at the ortho/para positions relative to the triazole moiety underscores the directing influence of the heterocyclic ring, a phenomenon well-supported by computational analysis. researchgate.netscience.gov

Exploration of Nucleophilic Attack Mechanisms (e.g., Vicarious Nucleophilic Substitution)

The electron-deficient nature of the nitrobenzotriazole ring system makes it a prime candidate for nucleophilic attack, particularly through mechanisms like Vicarious Nucleophilic Substitution (VNS). VNS is a special type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom, typically ortho or para to a strong electron-withdrawing group like a nitro group. organic-chemistry.orgwikipedia.org The mechanism involves the addition of a carbanion that carries a leaving group to the aromatic ring, forming a σH-adduct. organic-chemistry.orgd-nb.info Subsequent base-induced elimination of the leaving group and a proton restores aromaticity. organic-chemistry.org

Computational and experimental studies on N-substituted nitroazoles have extensively explored the VNS mechanism. mdpi.com For instance, research on 1-methyl-4-nitrobenzotriazole, a structural isomer of the title compound, demonstrates that it readily undergoes VNS C-amination. mdpi.com When treated with 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in a superbasic medium, amination occurs at the 7- and 5-positions (ortho and para to the nitro group, respectively), yielding a mixture of 1-methyl-7-amino-4-nitrobenzotriazole and 1-methyl-5-amino-4-nitrobenzotriazole. mdpi.com The structures of these products were confirmed using 2D NMR spectroscopy, which aligns with the predicted regioselectivity of the VNS reaction. mdpi.com

This reactivity pattern is general for various nitrobenzotriazole derivatives. lookchem.com The nucleophilic attack is directed to the electron-poor positions activated by the nitro group. For this compound, the positions ortho (position 6) and para (position 5, though part of the heterocyclic ring fusion) to the nitro group are activated. Therefore, computational modeling would predict these sites as the most likely for nucleophilic attack via the VNS mechanism. These studies highlight how quantum mechanical calculations can predict reaction sites, which are then verified experimentally, providing a powerful tool for synthetic planning. mdpi.com

Kinetic and Thermodynamic Aspects of Reaction Energetics (e.g., Activation Barriers, Nitro-Nitrite Rearrangement, C-NO₂ Bond Cleavage)

The thermal stability and decomposition of nitrobenzotriazoles are critical properties that can be elucidated through computational analysis of reaction energetics. Quantum chemical calculations provide detailed information on competing decomposition pathways, such as nitro-nitrite rearrangement and C-NO₂ bond cleavage. mdpi.comresearchgate.net

Studies on related compounds like 5,7-dinitrobenzotriazole (DBT) offer a model for understanding these processes. mdpi.comresearchgate.net For DBT, two primary decomposition channels have been identified computationally:

Nitro-nitrite Rearrangement : This isomerization has a calculated activation barrier of approximately 267 kJ mol⁻¹. It is the energetically preferred pathway at lower temperatures. mdpi.comresearchgate.net The resulting nitrite (B80452) species is unstable and can rapidly eliminate a nitric oxide (•NO) radical. mdpi.com

C-NO₂ Bond Cleavage : This pathway involves the homolytic cleavage of the carbon-nitro bond, forming a benzotriazolyl radical and a nitrogen dioxide (•NO₂) radical. It has a higher activation barrier, with a calculated reaction enthalpy of about 298 kJ mol⁻¹ for DBT. mdpi.comresearchgate.net Despite the higher barrier, this radical cleavage can dominate at elevated temperatures due to a larger preexponential factor in the Arrhenius equation. mdpi.comresearchgate.net

The competition between these pathways is temperature-dependent. The nitro-nitrite rearrangement is kinetically favored at lower temperatures, while the C-NO₂ bond scission becomes more significant at the higher temperatures often used in experimental thermal decomposition studies. mdpi.comresearchgate.net The ultrafast dynamics of the nitro-nitrite rearrangement itself have been shown in other model compounds to occur on a femtosecond timescale following electronic excitation. nih.gov

These computational findings allow for the prediction of thermal stability and decomposition mechanisms. For this compound, similar competing pathways would be expected, with the precise activation barriers and reaction enthalpies depending on the specific electronic and steric environment created by the single nitro group and the N-methyl group.

Table 1: Calculated Reaction Energetics for Decomposition Pathways of 5,7-Dinitrobenzotriazole (DBT)

Data serves as a model for understanding potential decomposition pathways of nitrobenzotriazoles. Calculations performed at the DLPNO-CCSD(T) level. mdpi.comresearchgate.net

| Decomposition Pathway | Parameter | Calculated Value (kJ mol⁻¹) |

|---|---|---|

| Nitro-Nitrite Rearrangement | Activation Barrier (Eₐ) | 267 |

| C–NO₂ Bond Cleavage | Reaction Enthalpy (ΔH) | 298 |

Computational Assessment of Tautomeric Equilibria and Aromaticity

Relative Stabilities of Nitrobenzotriazole Tautomers

Benzotriazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton resides on the N1 or N2 atom of the triazole ring, respectively. wikipedia.org The relative stability of these tautomers is crucial as it dictates the compound's properties and reactivity. In the case of this compound, the N1 position is blocked by a methyl group, preventing this specific tautomerism. However, understanding the tautomeric equilibrium of the parent nitrobenzotriazole is essential for its synthesis and for comprehending the properties of the broader class of compounds.

Computational studies, often combined with experimental data from NMR spectroscopy, have consistently shown that the 1H-tautomer of benzotriazole is more stable than the 2H-tautomer in both the gas phase and in solution. mdpi.comacs.orgacs.org This preference holds for substituted benzotriazoles as well. For example, quantum chemical calculations on 5,7-dinitrobenzotriazole and 4-amino-5,7-dinitrobenzotriazole revealed that the 1H tautomer is the most energetically favorable form. mdpi.comresearchgate.net Ab initio molecular orbital calculations have been successfully applied to study the tautomeric mixtures of various nitrobenzotriazoles, confirming that the equilibria are largely controlled by enthalpy. The greater stability of the 1H-tautomer is often attributed to a more favorable π-electron delocalization and reduced lone pair/lone pair repulsion compared to the 2H form. acs.orgacs.org

Aromaticity Indices and Their Correlation with Reactivity in Substituted Benzotriazoles

Aromaticity is a fundamental concept linked to the stability and reactivity of cyclic conjugated systems. It can be quantified computationally using various indices, which provide insight into the electronic structure of molecules like this compound. Common aromaticity indices include:

HOMA (Harmonic Oscillator Model of Aromaticity) : A geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. researchgate.net

NICS (Nucleus-Independent Chemical Shift) : A magnetic criterion based on the computed magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity. researchgate.net

ASE (Aromatic Stabilization Energy) : An energetic criterion that measures the stabilization energy gained from cyclic delocalization. researchgate.net

Synergistic Application of Computational and Experimental Spectroscopic Data

The integration of computational modeling with experimental spectroscopy is a powerful strategy for structural elucidation and the analysis of electronic properties in complex molecules like this compound. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters, which can then be compared with experimental data for validation. mdpi.com

A prime example of this synergy is the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to compute the absolute magnetic shieldings of nuclei, which are then converted into chemical shifts. researchgate.net Studies on nitrobenzotriazoles and their N-methyl derivatives have demonstrated an excellent correlation between GIAO-calculated ¹³C and ¹⁵N chemical shifts and those observed experimentally. This agreement not only confirms the molecular structure but also provides validated computational models that can be used to probe electronic structure and tautomeric equilibria.

This approach was pivotal in the structural assignment of the product formed from the reaction of nitrous acid with 2-amino-6-nitro-N-methylaniline, which was identified as this compound. researchgate.net The close match between the calculated and experimental NMR spectra provided unambiguous proof of the structure. researchgate.net This synergy extends beyond NMR to other spectroscopic techniques, such as infrared (IR) and UV-Vis spectroscopy, where computed vibrational frequencies and electronic transitions (using Time-Dependent DFT or TD-DFT) can be correlated with experimental spectra to provide a complete picture of the molecule's properties. mdpi.com

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for 5-Nitrobenzotriazole (B1293488)

This table illustrates the strong correlation between calculated and experimental data, a key aspect of synergistic analysis. Data from Wiench et al. (2002).

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C-4 | 116.0 | 114.7 |

| C-5 | 142.9 | 143.1 |

| C-6 | 119.5 | 118.8 |

| C-7 | 120.2 | 119.6 |

| C-8 (C-3a) | 146.4 | 145.9 |

| C-9 (C-7a) | 132.0 | 132.8 |

Q & A

Q. What advanced applications exist for this compound in medicinal chemistry?

- Applications : The nitro group serves as a precursor for amino derivatives via reduction (e.g., H/Pd-C), enabling access to bioactive molecules like quinazolinones or triazole-based antimicrobial agents . Its benzotriazole core is also a scaffold for kinase inhibitors or DNA-intercalating compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.